molecular formula C12H18N6O3S B12700622 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate CAS No. 24715-68-2

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate

Cat. No.: B12700622
CAS No.: 24715-68-2
M. Wt: 326.38 g/mol
InChI Key: VQGVFZISAQUCKN-UHFFFAOYSA-N
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Description

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate is a complex organic compound with a unique structure that includes a triazolo[1,5-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[1,5-A]pyrimidine core, followed by the introduction of the diethylamino and methylthio groups. The final step involves the nitration to form the mononitrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolo[1,5-A]pyrimidine derivatives.

Scientific Research Applications

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-A]pyrimidin-7-ol
  • 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL chloride

Uniqueness

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

24715-68-2

Molecular Formula

C12H18N6O3S

Molecular Weight

326.38 g/mol

IUPAC Name

[6-(diethylaminomethyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl] nitrate

InChI

InChI=1S/C12H18N6O3S/c1-5-16(6-2)7-9-8(3)13-11-14-12(22-4)15-17(11)10(9)21-18(19)20/h5-7H2,1-4H3

InChI Key

VQGVFZISAQUCKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(N2C(=NC(=N2)SC)N=C1C)O[N+](=O)[O-]

Origin of Product

United States

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